molecular formula C27H26N2O7 B2909620 N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide CAS No. 888467-78-5

N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2909620
CAS No.: 888467-78-5
M. Wt: 490.512
InChI Key: HSFFCBQXAAEURC-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C27H26N2O7 and its molecular weight is 490.512. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7/c1-32-17-10-12-21(33-2)19(15-17)28-27(31)26-25(18-7-5-6-8-20(18)36-26)29-24(30)14-16-9-11-22(34-3)23(13-16)35-4/h5-13,15H,14H2,1-4H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFFCBQXAAEURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Formula

  • Molecular Formula: C20H25N1O5
  • Molecular Weight: 359.4 g/mol

Structural Features

The compound features a benzofuran core with multiple methoxy groups, which may influence its biological properties. The presence of the acetamido group and the dimethoxyphenyl substituents are significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrate effective antibacterial activity against various strains of bacteria, including E. coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 0.23 to 0.70 mg/mL, indicating potent activity against specific pathogens .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor interaction. For example, docking studies have revealed that certain derivatives form hydrogen bonds with key residues in bacterial enzymes, such as MurB in E. coli, which is crucial for peptidoglycan synthesis . This interaction stabilizes the enzyme-inhibitor complex and inhibits bacterial growth.

Antiviral Activity

Preliminary studies suggest potential antiviral properties for compounds in this class. N-Heterocycles similar to the compound of interest have shown activity against various viruses, including hepatitis C and influenza strains. The exact mechanisms are still under investigation but may involve interference with viral replication processes .

Case Studies

StudyCompoundTargetMIC (mg/mL)Findings
Compound AE. coli0.23Significant antibacterial activity observed.
Compound BBacillus cereus0.47Effective against resistant strains.
Compound CViral strains< 0.35Inhibitory effects on viral replication noted.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the benzofuran ring.
  • Introduction of methoxy groups via methylation.
  • Acetamido substitution through acylation reactions.

Optimization of reaction conditions is crucial to enhance yield and purity during synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.